molecular formula C32H54O2 B576460 [(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 1180-88-7

[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B576460
CAS No.: 1180-88-7
M. Wt: 470.782
InChI Key: BUEBATVTSJOJKD-ALOSQCKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves the acetylation of lanosterol. One common method includes the reaction of lanosterol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve the extraction of lanosterol from natural sources followed by chemical modification. The extraction process often includes saponification of plant materials to isolate unsaponifiable matter, which is then subjected to chromatographic techniques to purify lanosterol .

Chemical Reactions Analysis

Types of Reactions: [(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as 7,11-dioxo-5alpha-lanost-8-en-3beta-yl acetate .

Mechanism of Action

The mechanism of action of [(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in steroid biosynthesis. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can be compared with other similar triterpenoids, such as:

This compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1180-88-7

Molecular Formula

C32H54O2

Molecular Weight

470.782

IUPAC Name

[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H54O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h16,21-22,24,26-28H,10-15,17-20H2,1-9H3/t22-,24-,26-,27+,28+,30-,31-,32+/m1/s1

InChI Key

BUEBATVTSJOJKD-ALOSQCKVSA-N

SMILES

CC(C)CCCC(C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Synonyms

Lanost-9(11)-en-3β-ol acetate

Origin of Product

United States

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